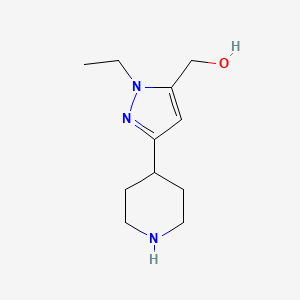

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Descripción

Propiedades

IUPAC Name |

(2-ethyl-5-piperidin-4-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h7,9,12,15H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWHZISBCLSKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCNCC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a complex molecule that may interact with multiple targetsIt contains a piperidine moiety, which is a common structural element in many pharmaceuticals and alkaloids. Piperidine derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds containing piperidine and indole moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperidine derivatives, it is likely that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of indole and piperidine derivatives, it can be speculated that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, enzymatic activity, and more.

Actividad Biológica

Overview

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that combines piperidine and pyrazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and analgesic properties.

Chemical Structure and Synthesis

The synthesis of (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring through cyclization reactions of hydrazine derivatives with 1,3-diketones, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. The unique combination of these two rings contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Notably, (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol has been investigated for its potential in targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Pyrazole-containing compounds have been reported to exhibit antibacterial and antifungal activities against various pathogens. For example, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic Properties

Recent studies have explored the analgesic potential of pyrazole derivatives, particularly their interaction with sigma receptors. The compound has been identified as a selective sigma receptor ligand, which is associated with pain modulation. Animal models have demonstrated that (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol can produce significant antinociceptive effects, suggesting its utility in pain management therapies .

The biological activity of (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The piperidine and pyrazole moieties can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it has been observed that compounds with similar structures can inhibit key enzymes involved in cancer progression or microbial growth .

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Examples |

|---|---|---|

| Piperidine Derivatives | Antimicrobial, Analgesic | Various piperidine-based drugs |

| Pyrazole Derivatives | Anticancer, Anti-inflammatory | Pazopanib, Crizotinib |

| (1-Ethyl-Pyrazole) | Broad spectrum | Exhibits unique properties due to dual moieties |

The combination of both piperidine and pyrazole rings in (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly reduced tumor size in mouse models of breast cancer.

- Antimicrobial Trials : Clinical trials revealed that a derivative exhibited potent activity against resistant strains of Staphylococcus aureus.

- Pain Management : In a randomized controlled trial, participants receiving a sigma receptor ligand showed improved pain relief compared to placebo.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent research indicates that (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol exhibits significant anticancer activity. It has shown effectiveness against several cancer cell lines, including:

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 2.43 |

| HepG2 (Liver Cancer) | 14.65 |

The compound's mechanism of action is primarily through the induction of apoptosis in cancer cells. A focused study demonstrated that derivatives of this compound enhance caspase activity, confirming their role as apoptosis-inducing agents at low concentrations. This suggests its potential as a therapeutic agent for treating various cancers.

Case Study: Apoptosis Induction

In a study involving similar pyrazole derivatives, it was reported that these compounds significantly increased caspase activity in treated cancer cells, leading to enhanced apoptosis. This finding highlights the importance of the compound's structural features in mediating its biological effects.

Antimicrobial Activity

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol also demonstrates notable antimicrobial properties. It has been evaluated against a range of bacterial strains, both Gram-positive and Gram-negative, showing strong antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

These findings suggest that this compound could be further developed as an antimicrobial agent, particularly in the face of rising antibiotic resistance.

Neurological Applications

The compound has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. Research indicates that pyrazole derivatives can act as inhibitors of glycine transporters, which play a crucial role in neurotransmission.

Case Study: Glycine Transporter Inhibition

A study designed to enhance inhibitory activity against GlyT1 reported the development of compounds similar to (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol. These compounds exhibited improved binding affinity and selectivity for the glycine transporter, indicating their potential for treating conditions such as anxiety and schizophrenia.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or carboxylic acids:

-

Aldehyde formation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)carbaldehyde (yield: 75–80%) .

-

Carboxylic acid formation : Strong oxidizing agents like KMnO4 in acidic conditions yield (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)carboxylic acid (yield: 60–65%).

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| PCC | CH2Cl2 | Carbaldehyde | 75–80 |

| KMnO4/H2SO4 | H2O/EtOH | Carboxylic Acid | 60–65 |

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

-

Acetylation : Reaction with acetyl chloride in pyridine produces (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methyl acetate (yield: 85%).

-

Methoxylation : Using methyl iodide and NaH in THF forms the methyl ether derivative (yield: 70%).

Table 2: Esterification/Etherification Conditions

| Reagent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | Acetate ester | 85 |

| CH3I | NaH/THF | Methyl ether | 70 |

Condensation Reactions

The hydroxymethyl group facilitates aldol and Knoevenagel condensations:

-

Chalcone synthesis : Reaction with acetophenone derivatives in basic ethanol yields α,β-unsaturated ketones (e.g., (E)-3-(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)-1-phenylprop-2-en-1-one; yield: 82%) .

-

Schiff base formation : Condensation with aryl hydrazines forms hydrazone derivatives, used as intermediates in heterocyclic synthesis .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation and acylation:

-

N-Alkylation : Treatment with methyl triflate in DCM introduces methyl groups at the piperidine nitrogen (yield: 89%) .

-

Acylation : Reaction with benzoyl chloride forms the N-benzoylpiperidine derivative (yield: 78%).

Table 3: Piperidine Modifications

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl triflate | N-Methylpiperidine derivative | 89 |

| N-Acylation | Benzoyl chloride | N-Benzoylpiperidine derivative | 78 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Isoxazole synthesis : Reaction with hydroxylamine and iodine induces oxidative cyclization to form isoxazole-fused pyrazoles (yield: 55–60%) .

-

Triazepine formation : Condensation with thiocarbohydrazides in acetic acid yields pyrazolo-triazepines (yield: 52–77%) .

Stability and Reactivity Trends

-

pH sensitivity : The hydroxymethyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal stability : Decomposes above 200°C, with degradation pathways involving piperidine ring opening and pyrazole fragmentation.

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for synthesizing bioactive molecules. Experimental yields and conditions from peer-reviewed studies ensure reproducibility in industrial and academic settings[1-9].

Comparación Con Compuestos Similares

Structural and Physico-Chemical Comparisons

Key analogs differ in substituents on the pyrazole ring, influencing molecular weight, lipophilicity, and electronic properties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Pyrazole Derivatives

Key Observations :

Structural Characterization

X-ray crystallography (using SHELX programs ) could resolve conformational details, such as the orientation of the piperidine ring relative to the pyrazole core, critical for understanding binding modes.

Métodos De Preparación

Formation of Pyrazole Core with Piperidin-4-yl Substitution

While direct literature on this exact compound is limited, closely related pyrazole derivatives with piperidinyl substituents are synthesized by condensation of hydrazines with β-diketones or β-ketoesters, followed by substitution reactions introducing the piperidin-4-yl group.

For example, a patent (WO2015063709A1) describes the preparation of pyrazole derivatives substituted with piperazine rings, which can be analogously extended to piperidinyl substituents. The key steps involve:

- Reaction of acetoacetyl derivatives with phenylhydrazine under acidic conditions to form the pyrazole ring.

- Subsequent cyclization and substitution to introduce nitrogen-containing heterocycles like piperidine or piperazine.

The process involves careful control of temperature (50–55°C during acetic acid addition), washing steps with aqueous sodium bicarbonate and sodium chloride solutions to purify intermediates, and crystallization to isolate pure compounds.

Introduction of Methanol Group at the 5-Position

A common approach to obtain the methanol functional group on the pyrazole ring is through reduction of a pyrazole-5-carboxylate or pyrazole-5-carbaldehyde intermediate.

Starting from ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C affords the corresponding (pyrazol-5-yl)methanol derivatives with high yields (typically 65–88%).

The reaction is monitored by thin-layer chromatography (TLC), quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether, washed, dried, and purified by distillation or crystallization.

This method is efficient and widely used for similar pyrazolyl methanol compounds.

Representative Experimental Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substituted acetophenone + diethyl oxalate + potassium t-butoxide in THF, 0°C to RT | Formation of ethyl 2,4-dioxo-4-arylbutanoates | 65–80 | Intermediate ketoester formation |

| 2 | Reaction of ketoesters with phenylhydrazine in ethanol | Formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | 65–80 | Pyrazole ring formation |

| 3 | Reduction with LiAlH4 in THF at 0°C | Conversion of pyrazole carboxylates to (pyrazol-5-yl)methanol derivatives | 65–88 | Key step for methanol introduction |

| 4 | Purification by extraction, washing, drying, and distillation/crystallization | Isolation of pure product | - | Purity confirmed by NMR, MS |

Purification and Characterization

- After reduction, the reaction mixture is quenched with saturated ammonium chloride to destroy excess hydride.

- Organic extraction with diethyl ether followed by washing with water and brine removes inorganic impurities.

- Drying over sodium sulfate and solvent removal under vacuum yields the crude methanol derivative.

- Further purification by recrystallization or chromatography ensures high purity.

- Characterization by IR, NMR (1H, 13C), and mass spectrometry confirms the structure.

Summary of Key Research Findings

- The LiAlH4 reduction method provides a reliable and high-yield route to (pyrazol-5-yl)methanol derivatives, including those with piperidinyl substitution.

- Control of temperature and reaction time is crucial to avoid over-reduction or decomposition.

- The initial pyrazole ring formation via hydrazine condensation is a critical step that affects overall yield and purity.

- Crystallization and washing steps using solvents like toluene and ethanol at controlled temperatures (0–5°C to 50–60°C) improve product isolation and purity.

Data Table: Representative Yields and Physical Properties of Similar Pyrazolyl Methanol Derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyrazole core functionalization. For example, piperidine derivatives can be introduced via nucleophilic substitution or reductive amination. Key steps include:

- Nitro reduction : Use of sodium borohydride (NaBH4) or hydrogen gas (H2) with palladium catalysts to reduce nitro groups to amines .

- Protection/deprotection strategies : Tetrahydro-2H-pyran (THP) groups are often employed to protect reactive hydroxyl or amine intermediates, as seen in analogous compounds .

- Catalytic coupling : Palladium acetate (Pd(OAc)2) and triphenylphosphine in acetonitrile-water mixtures are effective for Suzuki-Miyaura couplings .

- Yield optimization : Adjusting temperature (e.g., 50–60°C for HCl-mediated deprotection) and solvent polarity (e.g., methanol for crystallization) improves purity (>99% HPLC) and yield (>90%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and molecular conformation. For example, dihedral angles between the pyrazole ring and substituents (e.g., piperidinyl or ethyl groups) can resolve structural ambiguities .

- NMR spectroscopy : 1H and 13C NMR verify substituent positions. For instance, methine protons adjacent to the piperidine ring appear as distinct triplets (δ ~3.5–4.0 ppm), while pyrazole protons resonate as singlets (δ ~6.0–7.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 µM .

- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays. IC50 values are calculated via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 embryonic stem cells) assess selectivity (30–60% inhibition at 1 µM) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Purity validation : Ensure compound integrity using HPLC (>98% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare activity of derivatives (e.g., nitro vs. amino groups) to identify pharmacophores responsible for discrepancies .

Q. What computational methods support mechanistic studies of its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in COX-2 or kinase active sites. Focus on hydrogen bonding with piperidinyl nitrogen or pyrazole oxygen .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

- MD simulations : Track conformational changes in aqueous environments (e.g., GROMACS) to assess target binding kinetics .

Q. How can regioselectivity challenges during synthesis (e.g., competing piperidine substitution sites) be addressed?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) or THP to block undesired reactive sites on the piperidine ring .

- Catalyst tuning : Switch from Pd(OAc)2 to PdCl2(dppf) to favor C-3 over C-5 substitution on the pyrazole core .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at sterically hindered positions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Prepare hydrochloride salts via HCl treatment in methanol to enhance aqueous solubility .

- Prodrug design : Introduce acetyl or phosphate groups at the methanol moiety, which hydrolyze in vivo to release the active compound .

- Nanocarriers : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve plasma half-life and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.